molecular formula C15H21N5O2 B2990660 Tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1266691-31-9

Tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B2990660
CAS RN: 1266691-31-9
M. Wt: 303.366
InChI Key: DUZMWROSEMPNAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

These compounds were characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies. Single crystal X-ray diffraction analysis confirmed the structures of both compounds. Notably, the molecule of (1) is linear, while (2) adopts an L-shaped conformation .

Scientific Research Applications

Comprehensive Analysis of Tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate Applications

Synthesis of Novel Organic Compounds: This compound serves as a building block or intermediate in the synthesis of various novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have diverse applications ranging from pharmaceuticals to materials science .

Precursor to Biologically Active Natural Products: Similar compounds have been used as precursors to biologically active natural products like Indiacen A and Indiacen B, suggesting that tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate could also serve this purpose .

Intermediate in Biologically Active Compounds: It may act as an intermediate in the synthesis of biologically active compounds such as crizotinib, which is used in cancer treatment .

Chemoselective Tert-butoxycarbonylation: While not directly related to the compound , similar tert-butyl carbonates have been used for chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amines. This suggests potential use in synthetic organic chemistry for protection strategies .

properties

IUPAC Name

tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-11-9-12(10-16)18-13(17-11)19-5-7-20(8-6-19)14(21)22-15(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZMWROSEMPNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-cyano-6-methylpyrimidin-2-yl)piperazine-1-carboxylate

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